Tetragastrin

Vue d'ensemble

Description

Le tétrapeptide de cholécystokinine, également connu sous le nom de tétragastrine, est un fragment peptidique dérivé de l'hormone peptidique plus grande, la cholécystokinine. Ce composé est principalement connu pour son rôle dans le cerveau comme agent anxiogène, c'est-à-dire qu'il peut induire l'anxiété. Il est également utilisé dans la recherche scientifique pour induire des crises de panique afin de tester de nouveaux médicaments anxiolytiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le tétrapeptide de cholécystokinine est synthétisé à l'aide de techniques standard de synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction typiques comprennent l'utilisation de réactifs de couplage comme le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et de bases comme le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine à l'aide d'un mélange d'acide trifluoroacétique (TFA) et de piégeurs pour éliminer les groupes protecteurs et libérer le peptide libre .

Méthodes de production industrielle

La production industrielle de tétrapeptide de cholécystokinine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. La purification du peptide est généralement réalisée par chromatographie liquide haute performance (HPLC), garantissant une pureté élevée adaptée aux applications de recherche et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le tétrapeptide de cholécystokinine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent impliquer la réduction des liaisons disulfures si elles sont présentes.

Réactifs et conditions communs

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés avec des groupes protecteurs, des réactifs de couplage comme le HBTU et des bases comme le DIPEA.

Principaux produits

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Formes réduites du peptide avec des groupes thiol libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

Le tétrapeptide de cholécystokinine est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : En tant que peptide modèle pour étudier la synthèse et les modifications des peptides.

Biologie : Pour étudier le rôle de la cholécystokinine dans divers processus biologiques, notamment la digestion et la neurotransmission.

Médecine : Pour induire des crises de panique dans des études cliniques visant à développer de nouveaux traitements contre les troubles anxieux.

Industrie : Dans le développement d'outils de diagnostic et d'essais pour détecter l'activité de la cholécystokinine

Mécanisme d'action

Le tétrapeptide de cholécystokinine exerce ses effets en se liant aux récepteurs de la cholécystokinine, en particulier le récepteur CCK2, dans le cerveau. Cette liaison déclenche une cascade d'événements intracellulaires, conduisant à la libération de neurotransmetteurs tels que l'acide gamma-aminobutyrique (GABA) et la sérotonine. Ces neurotransmetteurs jouent un rôle crucial dans la régulation de l'anxiété et des réponses de panique. L'action du peptide est rapide mais de courte durée en raison de sa dégradation rapide par les enzymes protéases plasmatiques .

Applications De Recherche Scientifique

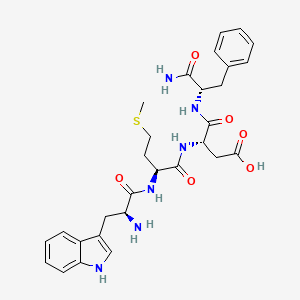

Tetragastrin, also known as Cholecystokinin tetrapeptide (CCK-4), is a peptide fragment derived from the larger peptide hormone cholecystokinin . It comprises a tetrapeptide sequence, L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide, and is the C-terminal tetrapeptide of gastrin . this compound has the same physiological and pharmacological activity as gastrin, despite being the smallest peptide fragment of gastrin .

Biological Description

This compound has a molecular weight of 596.7 g/mol . It functions as an anxiogenic and a human metabolite . The IUPAC condensed sequence is H-Trp-Met-Asp-Phe-NH2 .

Role in Anxiety Research

This compound reliably induces severe anxiety symptoms when administered to humans at a dose of 50 μg . It is used in scientific research to induce panic attacks for testing new anxiolytic drugs .

Route of Administration and Duration

As a peptide, this compound is administered via injection and is rapidly broken down in the body, resulting in a short duration of action .

Anxiogenic Effects

This compound (CCK-4) is known for its anxiogenic properties and is used to study anxiety and panic disorders . Studies have shown that patients with panic disorder are more sensitive to the panicogenic effects of CCK-4 compared to normal controls .

Panic Disorder Research

CCK-4 is utilized to induce panic attacks in patients for research purposes . A study involving patients with panic disorder found that doses of CCK-4 ranging from 10 to 25 micrograms induced anxiety and panic responses in a dose-dependent manner . The incidence of panic attacks varied with the dosage: 17% at 10 micrograms, 64% at 15 micrograms, and 75% at 20 and 25 micrograms .

Gastric Acid Regulation

This compound is the smallest peptide fragment of gastrin that retains the same physiological and pharmacological activity as gastrin, which relates to gastric acid regulation .

Lower Esophageal Sphincter (LES) Pressure

Mécanisme D'action

Cholecystokinin tetrapeptide exerts its effects by binding to cholecystokinin receptors, specifically the CCK2 receptor, in the brain. This binding triggers a cascade of intracellular events, leading to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin. These neurotransmitters play a crucial role in regulating anxiety and panic responses. The peptide’s action is rapid but short-lived due to its quick degradation by plasma protease enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

Octapeptide de cholécystokinine (CCK-8) : Un peptide plus long ayant des effets similaires mais plus puissants sur le système gastro-intestinal et le système nerveux central.

Cholécystokinine-58 (CCK-58) : Un peptide de pleine longueur ayant des rôles physiologiques plus larges, notamment la stimulation de la libération d'enzymes digestives et de bile.

Pentagastrine : Un peptide synthétique similaire au tétrapeptide de cholécystokinine, utilisé dans les tests diagnostiques de la sécrétion d'acide gastrique

Unicité

Le tétrapeptide de cholécystokinine est unique en son genre par sa capacité à induire de manière fiable l'anxiété et les symptômes de panique chez l'homme à des doses très faibles. Cette propriété en fait un outil précieux dans l'étude des troubles anxieux et le développement de nouveaux médicaments anxiolytiques .

Activité Biologique

Tetragastrin, also known as cholecystokinin tetrapeptide (CCK-4), is a peptide derived from the larger cholecystokinin hormone. It has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the context of anxiety and gastrointestinal functions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

- Chemical Formula : CHNOS

- Molar Mass : 597.69 g/mol

- Bioavailability : 100% (when administered intravenously)

- Elimination Half-Life : Approximately 13 minutes

- Administration Route : Intravenous (IV) only due to its peptide nature .

This compound primarily acts through the cholecystokinin receptor type 2 (CCK2R), which is involved in various physiological processes including:

- Anxiogenic Effects : this compound is known to induce anxiety-like symptoms when administered in doses as low as 50 μg. This property makes it a valuable tool in research for inducing panic attacks in clinical settings .

- Gastrointestinal Function : It plays a role in stimulating gastric acid secretion and pepsin release through gastrin release mechanisms .

Anxiogenic Activity

A study involving patients with panic disorder demonstrated that intravenous administration of CCK-4 resulted in a dose-dependent increase in anxiety and panic responses. The incidence of panic attacks increased significantly with higher doses:

| Dose (μg) | Incidence of Panic Attacks (%) |

|---|---|

| 10 | 17 |

| 15 | 64 |

| 20 | 75 |

| 25 | 75 |

| Placebo | 0 |

This study highlighted the potential of this compound as a model for testing anxiolytic drugs .

Gastrointestinal Effects

Research has shown that this compound can stimulate gastric acid secretion. In an experimental setup with gastric fistula dogs, graded doses of bombesin and synthetic gastrin were administered to observe their effects on gastric acid and pepsin output. The results indicated a proportional relationship between serum gastrin levels and gastric secretions:

- Half-maximal Dose for Gastrin Release : 200 pmol/kg/h

- Maximum Acid Secretion Relative to G-17 : Only reached 62% at peak levels before declining .

Research Findings and Implications

Recent studies have explored the trophic effects of this compound on gastric tissues. A histometric analysis conducted on rats revealed significant changes in the size of nuclei in parietal cells, indicating that this compound may have growth-promoting effects on gastric epithelium .

Furthermore, the role of this compound in cancer biology is being investigated. Elevated gastrin levels have been associated with gastric adenocarcinoma, suggesting that this compound might play a role in tumor progression via mechanisms involving connective tissue growth factor (CTGF) expression .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-BIHRQFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027522 | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1947-37-1 | |

| Record name | Tetragastrin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.